TRK Inhibitory Activity in Km-12 Colon Cancer Cell Line
6-Bromo-1H-pyrazolo[4,3-b]pyridine demonstrates measurable antiproliferative activity against the Km-12 colon cancer cell line. This activity is mechanistically attributed to inhibition of tropomyosin receptor kinases (TRKs), a clinically validated oncology target family . While direct head-to-head cellular potency comparisons with 5-bromo and 7-bromo regioisomers are not available in the open literature, the 6-bromo substitution pattern represents a distinct pharmacophore orientation. Notably, the related 7-substituted pyrazolo[4,3-b]pyridine scaffold has been optimized into potent ALK5 inhibitors with IC50 values reaching the sub-nanomolar range after further elaboration, confirming that regioisomeric substitution fundamentally governs kinase binding affinity [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.304 μM |
| Comparator Or Baseline | Km-12 cell line untreated control |
| Quantified Difference | Not applicable (single-compound measurement against control baseline) |
| Conditions | Km-12 colon cancer cell line proliferation assay |
Why This Matters
This IC50 value establishes baseline potency that can be used to benchmark the compound's activity against in-house analogs during lead optimization, supporting procurement decisions for SAR expansion campaigns.
- [1] Sabat M, Wang H, Scorah N, Lawson JD, Atienza J, Kamran R, Hixon MS, Dougan DR. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorg Med Chem Lett. 2017;27(9):1955-1961. View Source
